molecular formula C28H28ClN7O B11681189 4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11681189
M. Wt: 514.0 g/mol
InChI Key: IBJBXIBJTHOLPE-NDZAJKAJSA-N
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Description

4-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, a piperidine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.

    Attachment of Aromatic Substituents: The aromatic substituents, including the 2-chlorophenyl and phenyl groups, are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage or the piperidine ring.

    Reduction: Reduction reactions can occur at the aromatic rings or the triazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic substituents or the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

    Oxidation Products: Oxidized derivatives of the hydrazone or piperidine moieties.

    Reduction Products: Reduced aromatic rings or triazine core.

    Substitution Products: Modified aromatic rings with different substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Use as a probe to study biological pathways and interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core and aromatic substituents may play a crucial role in binding to these targets, while the piperidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar compounds may include other triazine derivatives with different substituents or hydrazone linkages.

Uniqueness

    Structural Complexity: The combination of a triazine core, piperidine ring, and multiple aromatic substituents makes this compound unique.

Properties

Molecular Formula

C28H28ClN7O

Molecular Weight

514.0 g/mol

IUPAC Name

2-N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H28ClN7O/c29-25-15-6-5-11-22(25)20-37-24-14-9-10-21(18-24)19-30-35-27-32-26(31-23-12-3-1-4-13-23)33-28(34-27)36-16-7-2-8-17-36/h1,3-6,9-15,18-19H,2,7-8,16-17,20H2,(H2,31,32,33,34,35)/b30-19+

InChI Key

IBJBXIBJTHOLPE-NDZAJKAJSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5

Origin of Product

United States

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